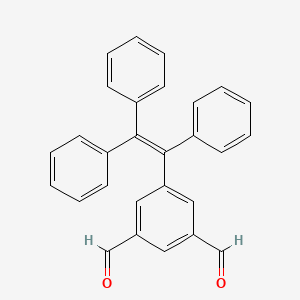

5-(1,2,2-Triphenylvinyl)isophthalaldehyde

Description

Contextualization of Tetraphenylethene (TPE) Derivatives in Materials Science

Tetraphenylethene (TPE) and its derivatives represent a cornerstone class of molecules in modern materials science, primarily celebrated for their unique photophysical properties. researchgate.netrsc.org Unlike traditional planar aromatic fluorophores that often suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes in the solid state or in aggregates, TPE derivatives exhibit an opposite, counterintuitive phenomenon known as aggregation-induced emission (AIE). nih.govresearchgate.net In dilute solutions, TPE derivatives are typically non-emissive due to the active intramolecular rotations of their multiple phenyl rings, which provide non-radiative decay pathways for the excited state. nih.gov However, in the aggregated state or in a solid film, these intramolecular rotations are physically restricted, which blocks the non-radiative channels and activates the radiative decay, leading to strong light emission. nih.govsemanticscholar.org

This distinct AIE characteristic makes TPE derivatives highly valuable for a wide array of applications. They are extensively used in the development of organic light-emitting diodes (OLEDs), where high solid-state efficiency is crucial. researchgate.netresearchgate.net The propeller-like, non-planar structure of TPE effectively prevents the detrimental π–π stacking interactions that typically cause quenching in other luminogens. researchgate.netnih.gov Furthermore, the TPE core is readily functionalized, allowing for the tuning of its electronic and photophysical properties. researchgate.netrsc.org By introducing different electron-donating or electron-withdrawing groups, researchers can modulate the emission color across the visible and even into the near-infrared (NIR) spectrum. researchgate.net This versatility has led to the application of TPE derivatives in fields such as chemical sensors, biological probes for cell imaging, and mechanofluorochromic materials that change their emission color in response to mechanical stimuli like pressure. semanticscholar.orgresearchgate.net

Table 1: Applications of Tetraphenylethene (TPE) Derivatives

| Application Area | Description | Key Property Leveraged |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Used as the emissive layer in OLED devices, offering high efficiency in the solid state. researchgate.netresearchgate.net | Aggregation-Induced Emission (AIE) |

| Chemosensors | Employed to detect various analytes, where the interaction induces aggregation and a "turn-on" fluorescence response. semanticscholar.org | High sensitivity and signal-to-noise ratio. researchgate.net |

| Bio-imaging | Utilized as fluorescent probes for visualizing cellular structures and processes. nih.gov | High photostability and brightness in aggregated states. acs.org |

| Mechanofluorochromic Materials | Materials that change their fluorescence properties under mechanical stress. researchgate.net | Sensitivity of molecular packing to external pressure. chinesechemsoc.org |

| Framework Materials (COFs, MOFs) | Incorporated as building blocks in covalent-organic and metal-organic frameworks. rsc.org | Rigid and well-defined three-dimensional structure. |

Significance of Isophthalaldehyde (B49619) Moieties in Organic Synthesis and Functional Materials

Isophthalaldehyde, or 1,3-benzenedicarbaldehyde, is a bifunctional organic compound that serves as a versatile building block in organic synthesis and the creation of advanced functional materials. wikipedia.org Its structure features two aldehyde (-CHO) groups positioned at the meta-positions of a benzene (B151609) ring. This specific arrangement allows it to react with a variety of di- or tri-functionalized molecules, particularly amines, to form stable Schiff base linkages. wikipedia.org This reactivity is fundamental to the synthesis of a wide range of materials, from polymers to complex macrocycles and framework structures. wikipedia.org

In the realm of functional materials, isophthalaldehyde is a key component in the construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). wikipedia.org COFs are porous, crystalline polymers with ordered structures, and the bifunctional nature of isophthalaldehyde enables the formation of the extended, cross-linked networks that define these materials through reactions with multi-amine linkers. wikipedia.org These frameworks are of significant interest for applications in gas storage and separation, catalysis, and sensing, owing to their high surface area and tunable porosity. wikipedia.org

Furthermore, the aldehyde groups of isophthalaldehyde can participate in various other organic reactions, such as the Knoevenagel condensation, making it a valuable precursor for a diverse array of more complex molecules. sigmaaldrich.com Its derivatives are used in the synthesis of specialized ligands for metal coordination complexes and as components in materials with specific optical or electronic properties. wikipedia.orgnih.gov The rigid geometry of the benzene ring combined with the reactive aldehyde functionalities makes isophthalaldehyde an important structural motif for designing molecules with well-defined shapes and functionalities.

Overview of Aggregation-Induced Emission (AIE) Phenomena in Molecular Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain non-luminescent or weakly emitting molecules in a dilute solution become highly emissive upon aggregation or in the solid state. wikipedia.orgacs.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where aggregation leads to a decrease in fluorescence intensity. pku.edu.cn The concept of AIE was first introduced in 2001 and has since revolutionized the development of luminescent materials for various high-tech applications. acs.orgbohrium.com

The primary mechanism responsible for the AIE phenomenon is the restriction of intramolecular motions (RIM). acs.orgresearchgate.net In AIE-active molecules, often referred to as AIEgens, there are typically mobile parts, such as phenyl rings in tetraphenylethene (TPE), that can rotate or vibrate freely when the molecule is dissolved in a good solvent. nih.govresearchgate.net These intramolecular motions provide efficient non-radiative pathways for the decay of the excited state, thus quenching fluorescence. nih.gov When the molecules aggregate in a poor solvent or are in the solid state, these motions are physically constrained. semanticscholar.orgresearchgate.net This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in strong light emission. acs.org

The AIE phenomenon is not limited to a single class of molecules but has been observed in various systems with propeller-shaped or other sterically hindered structures that discourage close π–π stacking. researchgate.netpku.edu.cn The discovery and understanding of AIE have provided a powerful strategy for designing highly efficient solid-state emitters. acs.org AIEgens have found widespread use as fluorescence sensors, biological probes, active layers in OLEDs, and in stimuli-responsive materials. semanticscholar.orgacs.org The "turn-on" nature of their fluorescence upon aggregation makes them particularly suitable for sensing applications with high sensitivity and a low background signal. acs.org

Table 2: Comparison of ACQ and AIE Phenomena

| Feature | Aggregation-Caused Quenching (ACQ) | Aggregation-Induced Emission (AIE) |

|---|---|---|

| Behavior in Dilute Solution | Highly emissive | Weakly or non-emissive acs.org |

| Behavior in Aggregate/Solid State | Emission is quenched or weakened | Highly emissive wikipedia.org |

| Underlying Mechanism | Formation of non-emissive excimers/exciplexes via π–π stacking. acs.org | Restriction of Intramolecular Motions (RIM). researchgate.net |

| Molecular Structure | Typically planar aromatic systems. nih.gov | Often non-planar, twisted, or propeller-shaped structures. rsc.org |

| Example Molecule | Perylene, Anthracene | Tetraphenylethene (TPE) researchgate.net |

Role of Multi-Functional Organic Molecules in Supramolecular Chemistry and Framework Materials

Multi-functional organic molecules are compounds that possess two or more distinct functional groups, enabling them to participate in multiple chemical transformations or interactions simultaneously or sequentially. These molecules are fundamental building blocks in supramolecular chemistry and the design of advanced framework materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). nih.govrsc.org The strategic placement of different functionalities on a single molecular scaffold allows for the construction of highly complex and ordered architectures with tailored properties. rsc.org

In supramolecular chemistry, multi-functional molecules drive the self-assembly of complex structures through a combination of non-covalent interactions such as hydrogen bonding, π–π stacking, and host-guest interactions. sprinpub.comresearchgate.net The directionality and specificity of these interactions, dictated by the functional groups, guide the formation of well-defined supramolecular assemblies, including cages, capsules, and polymers. chinesechemsoc.org For instance, a molecule containing both a hydrogen bond donor and a metal-coordinating site can be used to build intricate multi-component systems. bham.ac.uk

In the context of framework materials, multi-functional organic linkers are crucial for creating porous crystalline structures with enhanced capabilities. wikipedia.orgmdpi.com By incorporating additional functional groups into the organic struts of a MOF or COF, the chemical environment of the pores can be precisely tuned. nih.govnih.gov This "post-synthetic modification" or de novo synthesis with functional linkers can introduce catalytic sites, specific recognition sites for selective guest binding, or responsive moieties that allow the framework to react to external stimuli. wikipedia.orgrsc.org The ability to combine multiple functionalities within a single, stable, and porous framework opens up possibilities for applications in catalysis, chemical separation, drug delivery, and sensing. rsc.orgnih.gov The synergy between different functional units within a single molecule is a powerful strategy for developing materials with sophisticated and emergent properties. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C28H20O2 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

5-(1,2,2-triphenylethenyl)benzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C28H20O2/c29-19-21-16-22(20-30)18-26(17-21)28(25-14-8-3-9-15-25)27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-20H |

InChI Key |

COSVIZATLNJZTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development for 5 1,2,2 Triphenylvinyl Isophthalaldehyde

Strategic Synthesis of the Core 1,2,2-Triphenylvinyl Moiety

The cornerstone of 5-(1,2,2-triphenylvinyl)isophthalaldehyde is the 1,2,2-triphenylvinyl group, a derivative of tetraphenylethylene (B103901) (TPE). The synthesis of this sterically hindered alkene is most effectively achieved through the McMurry coupling reaction. researchgate.netnih.gov This reductive coupling of two carbonyl compounds, mediated by a low-valent titanium reagent, is a powerful tool for forming carbon-carbon double bonds, particularly for sterically congested alkenes like TPE and its derivatives. researchgate.net

The reaction typically involves the reductive coupling of benzophenone (B1666685) or a substituted benzophenone in the presence of a titanium (III) or titanium (IV) chloride and a reducing agent such as zinc powder or a lithium aluminum hydride/titanium trichloride (B1173362) mixture. researchgate.netnih.gov The mechanism proceeds through a pinacolate intermediate which is subsequently deoxygenated by the oxophilic titanium species to yield the alkene. researchgate.net For the synthesis of an unsymmetrically substituted TPE derivative required for the target molecule, a mixed McMurry coupling can be employed, though this can lead to a mixture of products requiring separation. A more controlled approach involves the synthesis of a precursor like bromotriphenylethene, which can then be used in subsequent cross-coupling reactions.

Functionalization Approaches for Incorporating the Isophthalaldehyde (B49619) Unit

With the 1,2,2-triphenylvinyl core in hand, the next critical step is the introduction of the isophthalaldehyde functionality. This can be accomplished through several modern synthetic strategies, primarily involving condensation or cross-coupling reactions.

Condensation Reactions with Bifunctional Aldehydes

While less common for this specific target, condensation reactions represent a potential pathway. For instance, a Wittig or Horner-Wadsworth-Emmons reaction could be envisioned between a triphenylvinyl phosphonium (B103445) salt or phosphonate (B1237965) ester and a protected 5-formylisophthalaldehyde derivative. However, the synthesis of the required precursors can be complex, and issues with stereoselectivity and the reactivity of the aldehyde groups need to be carefully managed.

More practically, Schiff base condensation is a highly efficient reaction for linking aldehydes with primary amines. nih.govacs.org While this is more relevant to the derivatization of the final product (see section 2.3.1), it underscores the reactivity of the isophthalaldehyde moiety.

Cross-Coupling Strategies for Aryl-Aldehyde Integration

Palladium-catalyzed cross-coupling reactions are the most versatile and widely employed methods for constructing the C-C bond between the triphenylvinyl group and the isophthalaldehyde unit. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a particularly powerful tool for this transformation. wikipedia.orglibretexts.org This reaction involves the coupling of an organoboron compound with an organohalide. A feasible route to this compound would involve the reaction of (1,2,2-triphenylvinyl)boronic acid or its ester with 5-bromoisophthalaldehyde. researchgate.net Conversely, the coupling of bromotriphenylethene with 5-formyl-1,3-phenylenediboronic acid could also be employed. The Suzuki reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of many boronic acids. wikipedia.org

The Heck reaction , another cornerstone of palladium-catalyzed cross-coupling, provides an alternative route. wikipedia.orgorganic-chemistry.org This reaction couples an unsaturated halide with an alkene. In this context, one could envision the reaction of 1,1,2-triphenylethene with 5-iodoisophthalaldehyde. The Heck reaction is particularly useful for vinylation of aryl halides and offers good control over stereochemistry. organic-chemistry.org

A representative synthetic scheme for the Suzuki coupling is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| (1,2,2-Triphenylvinyl)boronic acid | 5-Bromoisophthalaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |

| Bromotriphenylethene | 5-Formyl-1,3-phenylenediboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | This compound |

Derivatization Pathways and Chemical Transformations of this compound

The presence of two aldehyde functional groups in this compound opens up a vast landscape for chemical modifications, enabling the creation of a wide array of new materials with tailored properties.

Schiff Base Formation for Polymeric and Oligomeric Structures

The reaction of the aldehyde groups with primary amines to form imines (Schiff bases) is a highly efficient and reversible reaction. nih.govacs.org This reaction is a cornerstone of dynamic covalent chemistry. When this compound is reacted with di- or triamines, it can lead to the formation of polymers or covalent organic frameworks (COFs). wikipedia.org These materials can exhibit the AIE properties of the TPE unit, making them promising candidates for fluorescent sensors and other optoelectronic applications. The reversibility of the imine bond allows for self-healing materials and the template-directed synthesis of complex architectures. nih.gov

For example, condensation with a diamine such as ethylenediamine (B42938) would lead to a linear polymer, while reaction with a trigonal amine like 1,3,5-tris(aminomethyl)benzene would result in a 2D or 3D network structure.

Further Functionalization for Tailored Properties

Beyond Schiff base formation, the aldehyde groups can undergo a variety of other chemical transformations to fine-tune the properties of the molecule. These include:

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride. This would transform the molecule into a diol, which could be used as a monomer in polyester (B1180765) or polyurethane synthesis.

Oxidation: Oxidation of the aldehydes to carboxylic acids would yield a dicarboxylic acid derivative. This could be used to form metal-organic frameworks (MOFs) or as a monomer in polyamide or polyester synthesis.

Wittig and related reactions: Reaction with phosphonium ylides can extend the conjugation of the system by forming new carbon-carbon double bonds.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetate, can lead to the formation of new electron-accepting groups, which can influence the photophysical properties of the molecule.

Derivatization for Sensing Applications: The aldehyde groups can be reacted with specific reagents to create chemosensors. For example, reaction with hydrazines can form hydrazones, which have been shown to be effective in ion sensing.

The table below summarizes some potential derivatization reactions:

| Reagent | Reaction Type | Product Functional Group | Potential Application |

| Primary Diamine | Schiff Base Condensation | Polyimine | Covalent Organic Frameworks, Fluorescent Polymers |

| Sodium Borohydride | Reduction | Diol | Monomer for Polyesters/Polyurethanes |

| Potassium Permanganate | Oxidation | Dicarboxylic Acid | Monomer for Polyamides, MOF Linker |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Wittig Reaction | Divinyl | Extended Conjugation, Polymer Monomer |

| Malononitrile | Knoevenagel Condensation | Dicyanovinyl | Electron Acceptor for Optoelectronics |

| Hydrazine | Condensation | Dihydrazone | Chemosensor |

Photophysical Characteristics and Aggregation Induced Emission Aie Behavior

Fundamental Principles of Aggregation-Induced Emission in TPE-Based Chromophores

The core mechanism underlying the AIE phenomenon in TPE and its derivatives is the Restriction of Intramolecular Motions (RIM). oup.comresearchgate.net This principle provides a foundational understanding of why these molecules "light up" when they are clustered together.

Restriction of Intramolecular Motions (RIM) as a Primary Mechanism

In a dilute solution, TPE-based molecules exist in a dispersed state where their constituent parts, particularly the multiple phenyl rings, can undergo active intramolecular motions, such as rotation and vibration. chemistryjournal.netnih.gov These dynamic motions, often likened to the turning of molecular rotors, provide efficient non-radiative pathways for the dissipation of energy from the excited state. chemistryjournal.netnih.gov Consequently, instead of releasing energy as light (fluorescence), the excited molecule relaxes back to its ground state primarily through these non-radiative channels, resulting in very weak or no emission. researchgate.net

When the environment changes, for instance by adding a poor solvent (like water to a tetrahydrofuran (B95107) solution) or by forming a solid-state aggregate, the molecules are forced to cluster together. researchgate.netnih.gov In this aggregated state, the physical crowding and intermolecular interactions severely restrict the intramolecular rotations and vibrations of the phenyl rings. chemistryjournal.netresearchgate.net This "locking" of the molecular structure effectively blocks the non-radiative decay pathways. researchgate.net With the non-radiative channels shut down, the excited-state energy is instead released through radiative decay, leading to a significant enhancement of fluorescence emission. nih.govresearchgate.net This overarching concept, the Restriction of Intramolecular Motions (RIM), encompasses both the Restriction of Intramolecular Rotation (RIR) and the Restriction of Intramolecular Vibration (RIV), and is now recognized as the general mechanism behind AIE. rsc.orgresearchgate.net

Influence of Molecular Conformation on Luminescence

The specific three-dimensional arrangement of a molecule, or its conformation, plays a critical role in its luminescent properties. For TPE-based AIEgens, the propeller-like, non-planar structure is a key feature. nih.gov This twisted conformation inherently prevents the close packing and strong π-π stacking interactions that typically lead to fluorescence quenching in planar aromatic molecules. chemistryjournal.netnih.gov

The degree of twisting in the molecular conformation can directly impact emission intensity. Studies on different crystalline forms (polymorphs) of a TPE derivative have shown that molecules with a slightly twisted conformation can exhibit stronger emission compared to those with a heavily twisted conformation. nih.govnih.gov For instance, in one study, a polymorph with a smaller torsion angle (14.19°) between its TPE unit and another part of the molecule displayed stronger orange emission, whereas the polymorph with a larger torsion angle (54.08°) showed very weak yellow emission. nih.gov This difference was attributed to how the conformation influenced intermolecular interactions, such as C-H⋯O and C-H⋯π bonds, which in turn affect the rigidity of the aggregated state. nih.govnih.gov

Therefore, the final emission properties of a TPE-based solid are a result of a complex interplay between the inherent molecular conformation and the way these molecules pack together, which collectively govern the extent to which intramolecular motions are restricted. nih.govresearchgate.netresearchgate.net

Mechanochromic Luminescence Properties in Solid States

The compound 5-(1,2,2-Triphenylvinyl)isophthalaldehyde is a derivative of tetraphenylethylene (B103901) (TPE). TPE and its derivatives are prominent examples of molecules exhibiting aggregation-induced emission (AIE), a phenomenon where these molecules are non-emissive in solution but become highly luminescent in the aggregated or solid state. rsc.orgbohrium.com A significant and related characteristic of many AIE-active compounds, particularly those based on the TPE scaffold, is their mechanochromic luminescence (MCL). rsc.org This refers to the change in the color of their solid-state fluorescence upon the application of mechanical force, such as grinding or shearing. bohrium.com

While specific research on the mechanochromic properties of this compound is not extensively documented in publicly available literature, the behavior of closely related TPE derivatives containing aldehyde (formyl) groups provides a strong basis for understanding its potential characteristics.

The mechanochromic behavior of TPE derivatives is generally a reversible process linked to the transformation between different physical states at the molecular level. bohrium.com In its initial, often crystalline, state, the molecules adopt a specific packing arrangement that results in a particular fluorescence emission. The application of mechanical force disrupts this ordered crystalline packing, leading to the formation of a disordered, amorphous state. bohrium.com This change in the intermolecular interactions and molecular conformation within the solid-state assembly alters the energy of the excited state, resulting in a shift in the fluorescence emission wavelength, which is observed as a change in color.

The original emission color can typically be restored by treating the ground powder with a solvent vapor (fuming) or by thermal annealing. bohrium.com This process encourages the molecules to reorganize back into their more stable, crystalline state.

Research on tetraphenylethylene-substituted phenothiazines has shown that the nature of the substituent group can influence the direction of the mechanochromic shift. acs.org Specifically, derivatives containing formyl (–CHO) groups have been observed to exhibit a hypsochromic shift (a shift to a shorter wavelength, e.g., from a longer wavelength color to a shorter wavelength color) upon grinding. acs.org This is in contrast to other substituents, such as cyano groups, which can cause a bathochromic shift (a shift to a longer wavelength). acs.org

Given that this compound possesses two formyl groups, it is plausible that it would also exhibit hypsochromic mechanochromism. The presence of these polar aldehyde groups can influence the intermolecular interactions, such as hydrogen bonding, which play a crucial role in the molecular packing and, consequently, the mechanochromic behavior. researchgate.net

To illustrate the expected mechanochromic behavior, the following table summarizes typical findings for TPE derivatives with aldehyde functionalities. It is important to note that these are representative values for the class of compounds and not specific experimental data for this compound.

| State of the Compound | Typical Emission Maximum (λem) | Observed Fluorescence Color |

|---|---|---|

| Pristine Crystalline Powder | ~510 nm | Green |

| After Mechanical Grinding (Amorphous) | ~480 nm | Blue |

| After Fuming with Dichloromethane | ~510 nm | Green |

The data in the table demonstrates a reversible hypsochromic shift of approximately 30 nm upon grinding, which is a characteristic feature of some aldehyde-containing TPE derivatives. This change from green to blue fluorescence is a clear visual indicator of the mechanochromic effect. The recovery of the original green fluorescence after solvent fuming highlights the reversibility of this process.

The study of positional isomers of TPE-substituted phenanthroimidazoles has also revealed that the position of substitution can significantly impact the extent of the spectral shift. For instance, ortho and meta isomers have been shown to exhibit a larger grinding-induced spectral shift compared to their para-isomer counterpart. rsc.org This underscores the sensitivity of the mechanochromic properties to the precise molecular structure.

Applications in Advanced Functional Materials and Molecular Devices

Chemosensing and Fluorimetric Detection Platforms

The inherent fluorescence of the triphenylvinyl group in 5-(1,2,2-triphenylvinyl)isophthalaldehyde makes it a promising candidate for the development of "turn-on" or "turn-off" fluorescent sensors. The isophthalaldehyde (B49619) groups can be chemically modified to create specific binding sites for various analytes.

The design of chemosensors based on this compound and its derivatives often leverages the principles of aggregation-induced emission (AIE) and host-guest chemistry. The triphenylvinyl moiety provides the AIE characteristic, where the molecule is non-emissive when dissolved but becomes highly fluorescent upon aggregation. This property is advantageous for developing "turn-on" fluorescent sensors with low background signal.

The general strategy involves functionalizing the isophthalaldehyde groups to create receptor sites that can selectively bind to target ions or small molecules. This binding event can trigger a change in the aggregation state of the molecule, leading to a significant change in fluorescence intensity. For instance, the interaction with an analyte might disrupt the intramolecular rotations of the phenyl rings in the triphenylvinyl group, restricting their motion and leading to a strong fluorescent signal.

Another design principle is the photoinduced electron transfer (PET) mechanism. In a PET sensor, the receptor and fluorophore are electronically coupled. In the absence of the target analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, and fluorescence is restored.

Derivatives of this compound have shown potential for the selective detection of various metal cations. The aldehyde groups can be reacted with different molecules to create specific chelating environments for different metal ions.

Copper (Cu²⁺): A derivative, 2-hydroxy-5-(1,2,2-triphenylvinyl)-benzaldehyde, has been utilized in a Schiff base sensor for Cu²⁺. The coordination of Cu²⁺ with the sensor can lead to fluorescence quenching, allowing for sensitive detection.

While direct studies on this compound for the other specified cations are not extensively documented, the principles of chemosensor design suggest its high potential. For example, nitrogen and oxygen-rich ligands synthesized from the isophthalaldehyde moiety can create effective binding pockets for a range of metal ions.

Table 1: Examples of Chemosensor Design Principles for Cation Detection

| Target Cation | Potential Design Strategy with this compound Derivatives | Detection Mechanism |

| Cu²⁺ | Schiff base formation with amino-functionalized molecules. | Fluorescence quenching or enhancement upon coordination. |

| Zn²⁺ | Introduction of dipicolylamine (DPA) or similar zinc-chelating groups. researchgate.net | Fluorescence enhancement (turn-on) by inhibiting PET. researchgate.net |

| Hg²⁺ | Thiol or thioether functionalization of the isophthalaldehyde. koreascience.kr | Fluorescence quenching through heavy atom effect or PET. koreascience.kr |

| Fe³⁺ | Hydroxamate or catechol-based receptors. rsc.org | Fluorescence quenching due to the paramagnetic nature of Fe³⁺. rsc.org |

| Al³⁺ | Schiff bases with hydroxyl groups to facilitate chelation. | Fluorescence enhancement through chelation-enhanced fluorescence (CHEF). |

| Cr³⁺ | Creation of a specific coordination geometry with nitrogen or oxygen donors. researchgate.net | Fluorescence turn-on upon binding and restricting intramolecular rotation. researchgate.net |

This table presents potential strategies based on established chemosensor design principles; specific performance would require experimental validation.

The isophthalaldehyde groups of this compound can also be functionalized to recognize anions, particularly fluoride (B91410) (F⁻). A common strategy involves the introduction of hydrogen-bond donors, such as urea, thiourea, or hydroxyl groups. frontiersin.orgnih.gov The strong hydrogen bonding interaction between these groups and the highly electronegative fluoride ion can lead to a detectable change in the fluorescence or color of the sensor. frontiersin.orgnih.gov

Another approach is to utilize the interaction of fluoride with silicon-containing groups. A silyl (B83357) ether can be attached to the molecule, which is cleaved by fluoride, releasing a fluorescent species and resulting in a "turn-on" signal.

While specific sensor arrays based solely on this compound are not widely reported, the concept of sensor arrays can be applied to derivatives of this compound. A sensor array, or "chemical nose," consists of a series of cross-reactive sensors that produce a unique pattern of response for each analyte. nih.govnih.gov

By synthesizing a library of sensors from this compound with slightly different functional groups, an array could be created. Each sensor in the array would have a different level of affinity for various analytes. The combined response of the array, when analyzed using statistical methods like linear discriminant analysis (LDA), could be used to identify and quantify components in complex mixtures. nih.gov This approach is particularly useful for analyzing samples where multiple analytes are present and may interfere with single-sensor measurements.

Porous Organic Materials: Covalent Organic Frameworks (COFs) and Organic Cages

The isophthalaldehyde functionality of this compound makes it a valuable building block for the construction of porous organic materials like Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas. mdpi.comsciopen.com They are synthesized through the self-assembly of organic building blocks linked by strong covalent bonds. mdpi.comsciopen.com Aldehydes are common linkers in COF synthesis, particularly for the formation of imine-linked COFs through condensation reactions with amine-containing monomers. mdpi.com

The two aldehyde groups of the isophthalaldehyde moiety in this compound can react with multi-amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form a porous, crystalline framework. The triphenylvinyl unit would then be incorporated into the walls of the COF, imparting its fluorescent properties to the entire material. Such a fluorescent COF could have applications in sensing, catalysis, and guest capture. The porous nature of the COF would allow for the diffusion of analytes into the framework, where they can interact with the triphenylvinyl units, leading to a change in the material's fluorescence.

Design and Construction of Porous Organic Cages

Porous organic cages (POCs) are discrete molecular structures with intrinsic, well-defined cavities. rsc.org They are synthesized from organic building blocks through covalent bonds, often utilizing dynamic covalent chemistry which allows for "error-correction" during assembly to yield thermodynamically stable products. rsc.orgnih.gov The design of POCs involves the selection of precursors with specific geometries and functionalities that direct the self-assembly process to form a desired cage structure. The aldehyde groups present in molecules like this compound are common reactive sites for forming imine-based POCs through condensation reactions with amine linkers.

Despite the suitability of its functional groups, a detailed review of scientific literature reveals no specific studies detailing the use of this compound as a building block for the design and construction of porous organic cages. Research in this area has focused on other aldehyde-containing molecules for cage formation.

Structural Tunability and Pore Engineering in Framework Materials

Structural tunability in porous framework materials refers to the ability to systematically modify their structural properties, such as pore size, shape, and surface chemistry. This is often achieved by altering the molecular building blocks used in their synthesis. "Pore engineering" is a critical aspect of this, allowing for the customization of framework materials for specific applications like gas storage, separation, and catalysis. The size and geometry of the linkers, as well as the introduction of various functional groups, are key strategies for tuning the architecture and properties of the resulting porous material.

While the rigid structure and functional aldehyde groups of this compound suggest its potential as a component for creating tunable framework materials, there is no specific research available that demonstrates its application in the structural tunability and pore engineering of such materials. The literature on pore engineering focuses on other molecular components for achieving these modifications.

Supramolecular Assemblies and Polymeric Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are weaker than covalent bonds, allowing for the formation of dynamic and responsive materials. nih.govrsc.org

Self-assembly is the spontaneous organization of molecules into ordered structures, governed by the interplay of various non-covalent interactions. rsc.orgscinapse.io The process is highly dependent on the chemical structure of the assembling molecules, their concentration, and environmental factors like solvent and temperature. kuleuven.be In the context of supramolecular polymers, molecules are designed to associate through specific and directional interactions, leading to the formation of one-dimensional polymer-like chains. bohrium.com

No specific research studies were identified that investigate the self-assembly mechanisms of this compound driven by non-covalent interactions to form supramolecular assemblies.

Responsive, or "smart," supramolecular polymers are materials that can change their properties in response to external stimuli, such as light, temperature, pH, or the introduction of chemical species. rsc.orgnih.gov This responsiveness is a direct consequence of the dynamic and reversible nature of the non-covalent bonds holding the molecular units together. rsc.org An external trigger can disrupt or modify these interactions, leading to a change in the polymer's structure, such as disassembly or a change in chain length. rug.nl

There is a lack of specific information in the scientific literature regarding the development or study of responsive supramolecular polymers based on this compound.

Organic Optoelectronic Devices

Organic optoelectronic devices utilize organic materials to manage light and electricity. The performance of these devices is highly dependent on the electronic and photophysical properties of the active organic compounds.

Organic Light-Emitting Diodes (OLEDs) are solid-state lighting devices that employ organic compounds as the emissive layer. The active materials in an OLED emit light when an electric current is applied. Materials with high photoluminescence quantum yields, good charge transport properties, and thermal stability are sought after for this purpose. researchgate.net The tetraphenylethylene (B103901) (TPE) core of this compound is a well-known AIE luminogen, which means it becomes highly emissive in the aggregated or solid state, a desirable characteristic for OLED applications.

However, a review of the available literature did not yield specific studies or data on the use and performance of this compound as an active material in OLEDs. Research on active materials for OLEDs is extensive, but this particular compound does not appear to be a subject of published studies. chemrxiv.orgmdpi.commdpi.com

Exploration in Dye-Sensitized Solar Cells (DSSCs)

There is no available research data or scientific literature detailing the use or performance of this compound as a sensitizer (B1316253) or component in dye-sensitized solar cells. While the broader class of organic dyes and molecules with unique photophysical properties are extensively studied for DSSCs, this specific compound has not been identified in such studies. The isophthalaldehyde functional groups could potentially serve as anchoring groups to a semiconductor surface like TiO₂, a common component in DSSCs, but no experimental evidence supports this hypothesis for this molecule.

Molecular Machines and Motors

Similarly, the investigation into the potential of this compound as a component in molecular machines or motors has not been documented in the accessible scientific record. Molecular motors often rely on light or chemical energy to induce controlled, unidirectional rotational motion around a central axle. While stilbene (B7821643) and its derivatives have been a foundational platform for the development of light-driven rotary molecular motors, and TPE derivatives have been explored for various functional materials, there is no indication that this compound has been synthesized or investigated for such purposes. The triphenylvinyl group could theoretically act as a stator or rotor component, but without any research, its behavior and functionality as a molecular motor remain entirely speculative.

Mechanistic Investigations of Photophysical and Sensing Pathways

Understanding Restriction of Intramolecular Rotation (RIR)

The phenomenon of Aggregation-Induced Emission (AIE) is central to the photophysical behavior of 5-(1,2,2-triphenylvinyl)isophthalaldehyde. Unlike many traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ) in high concentrations or the solid state, this compound is expected to exhibit enhanced fluorescence under these conditions. The underlying mechanism for this AIE effect is the Restriction of Intramolecular Rotation (RIR).

The 1,2,2-triphenylvinyl group, a derivative of tetraphenylethylene (B103901) (TPE), features multiple phenyl rings that can rotate freely around their single bonds when the molecule is in a dilute solution. Upon photoexcitation, the molecule can dissipate the absorbed energy through these rotational motions, which provide non-radiative decay pathways. This free rotation effectively quenches fluorescence, rendering the molecule non-emissive in its dissolved state.

However, when the molecules aggregate or are placed in a rigid matrix (e.g., in the solid state or a highly viscous solvent), the steric hindrance from neighboring molecules physically locks the phenyl rings in place. This restriction of the intramolecular rotational motions blocks the non-radiative decay channels. With the non-radiative pathways suppressed, the excited molecule is forced to release its energy through radiative decay, resulting in strong light emission. This process is the cornerstone of the AIE phenomenon and is the primary reason for the luminescence of this compound in the aggregated state. The general principle of RIR has been widely accepted and applied to explain the AIE characteristics of numerous luminogens with similar propeller-shaped structures.

Role of Intermolecular Interactions in Aggregate States

In the aggregated state, various intermolecular interactions play a crucial role in rigidifying the molecular conformation of this compound, which in turn activates its AIE properties. While the RIR mechanism explains the "turn-on" fluorescence, the specific nature of the intermolecular forces dictates the packing mode and the ultimate photophysical properties of the aggregates.

For molecules containing aromatic systems, π-π stacking interactions are a significant factor. However, the twisted, non-planar structure of the triphenylvinyl group can effectively hinder strong, co-facial π-π stacking that often leads to fluorescence quenching in planar dyes. Instead, multiple weaker interactions, such as C-H···π bonds, contribute to the formation of a rigidified, but loosely packed, three-dimensional network. This specific packing prevents the formation of detrimental excimers or exciplexes while still restricting intramolecular rotations.

The presence of the isophthalaldehyde (B49619) moiety introduces additional potential for intermolecular interactions. The polar aldehyde groups can participate in dipole-dipole interactions and may form weak hydrogen bonds with neighboring molecules, further contributing to the structural rigidity in the solid state. The interplay of these varied intermolecular forces governs the morphology of the aggregates, which can influence the quantum yield and emission wavelength of the material. Studies on related AIE-active molecules have shown that different packing modes, such as J-type or H-type aggregation, can lead to distinct photophysical outcomes.

Intramolecular Charge Transfer (ICT) Processes and Their Modulation

The structure of this compound, which connects an electron-donating triphenylamine-like core (the triphenylvinyl group) to electron-withdrawing aldehyde groups via a benzene (B151609) ring, suggests the potential for Intramolecular Charge Transfer (ICT) upon photoexcitation. In such donor-π-acceptor (D-π-A) systems, the absorption of a photon can promote an electron from a molecular orbital localized on the donor (triphenylvinyl) to an orbital on the acceptor (isophthalaldehyde).

This charge redistribution in the excited state leads to a large change in the dipole moment, making the emission properties highly sensitive to the polarity of the surrounding environment. This solvatochromic effect, where the emission wavelength shifts with solvent polarity, is a hallmark of ICT processes. In polar solvents, the excited state with a large dipole moment is stabilized, typically resulting in a red-shifted (longer wavelength) emission compared to non-polar solvents.

The efficiency of the ICT process can be modulated by several factors. The degree of π-conjugation between the donor and acceptor parts is critical for efficient charge transfer. Furthermore, structural changes, such as twisting between the donor and acceptor moieties in the excited state, can facilitate the charge transfer process, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). The large Stokes shifts observed in similar D-A chalcone (B49325) structures are indicative of significant ICT character in their excited states.

| Feature | Description | Implication for this compound |

| Donor-Acceptor Structure | Consists of an electron-donating triphenylvinyl group and electron-withdrawing isophthalaldehyde groups. | Prone to Intramolecular Charge Transfer (ICT) upon photoexcitation. |

| Solvatochromism | Emission wavelength is sensitive to the polarity of the solvent. | Expected to show red-shifted emission in more polar solvents due to stabilization of the ICT state. |

| Stokes Shift | Large difference between the absorption and emission maxima. | A large Stokes shift would indicate a significant change in geometry and electronic structure between the ground and excited states, characteristic of ICT. |

Host-Guest Interactions and Binding Stoichiometry in Sensing Applications

The isophthalaldehyde unit of the molecule provides two aldehyde functional groups that can act as binding sites for specific guest molecules or ions, forming the basis for its use in chemical sensing. The design of host-guest systems relies on complementary interactions between the host (the sensor molecule) and the guest (the analyte). These interactions can include hydrogen bonding, electrostatic forces, and hydrophobic interactions.

In the context of sensing, the binding event between this compound and a guest species would modulate its photophysical properties, leading to a detectable signal. For example, the aldehyde groups could form Schiff base linkages with primary amines or undergo nucleophilic addition reactions. This chemical transformation would alter the electronic nature of the acceptor part of the molecule, thereby affecting the ICT process and causing a change in the fluorescence color or intensity.

Determining the binding stoichiometry—the ratio in which the host and guest molecules combine—is crucial for understanding the sensing mechanism and quantifying the analyte. This is often achieved through titration experiments, where the fluorescence or absorbance is monitored as the concentration of the guest is systematically increased. Common stoichiometries include 1:1 and 1:2 host-to-guest ratios. The strength of the interaction is quantified by the association constant (Kₐ) or dissociation constant (Kₖ), which can be derived from the titration data. For instance, a high binding constant indicates a strong and specific interaction between the host and the guest.

| Parameter | Method of Determination | Significance |

| Binding Stoichiometry | Titration experiments (e.g., fluorescence, UV-Vis, NMR) and Job's plot analysis. | Reveals the ratio of host to guest molecules in the complex (e.g., 1:1, 1:2). |

| Association Constant (Kₐ) | Fitting titration data to binding isotherm models. | Quantifies the affinity of the host for the guest; a higher Kₐ indicates stronger binding. |

| Sensing Mechanism | Spectroscopic and computational studies. | Elucidates the specific interactions (e.g., hydrogen bonding, covalent bond formation) that lead to a change in the photophysical signal. |

Deprotonation-Induced Sensing Mechanisms

The isophthalaldehyde moiety, particularly the C-H bonds of the aldehyde groups, can be susceptible to deprotonation under certain conditions, especially in the presence of specific anions. This deprotonation event can serve as a powerful mechanism for sensing. For example, highly basic anions like fluoride (B91410) (F⁻) or cyanide (CN⁻) can interact with acidic protons in a sensor molecule, leading to deprotonation and a subsequent change in its electronic and photophysical properties.

In the case of this compound, a strong base could potentially abstract a proton from the aromatic ring or, more likely, interact with the aldehyde groups. This interaction would drastically alter the electron-withdrawing strength of the acceptor unit. Such a change in the electronic structure would modulate the ICT character of the molecule, resulting in a significant and often visually perceptible change in the fluorescence emission (a "turn-on" or "turn-off" response).

This deprotonation mechanism can enable highly selective and sensitive detection. For instance, a sensor might show a pronounced fluorescence enhancement only upon interaction with a specific anion, with minimal interference from other competing species. The sensing process can be reversible if the proton can be restored, for example, by adding an acid, which would regenerate the original state of the sensor.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 5-(1,2,2-Triphenylvinyl)isophthalaldehyde, DFT calculations would be instrumental in understanding the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

It is anticipated that the HOMO would be predominantly localized on the electron-rich triphenylvinyl fragment, which is characteristic of tetraphenylethylene (B103901) derivatives. Conversely, the LUMO is expected to be centered on the isophthalaldehyde (B49619) moiety, which contains electron-withdrawing aldehyde groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift in the absorption and emission spectra.

DFT calculations could also provide insights into the molecular geometry and the rotational barriers of the phenyl rings in the triphenylvinyl group. These conformational aspects are crucial in determining the extent of π-conjugation and, consequently, the photophysical properties of the molecule.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound based on DFT Calculations

| Molecular Orbital | Predicted Localization | Influence on Properties |

| HOMO | Triphenylvinyl moiety | Electron-donating character, involved in oxidation processes. |

| LUMO | Isophthalaldehyde moiety | Electron-accepting character, involved in reduction processes. |

| HOMO-LUMO Gap | Moderate | Determines the energy of the lowest electronic transition. |

Molecular Dynamics (MD) Simulations for Aggregation Behavior and Conformation

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be particularly valuable for investigating its aggregation behavior, a phenomenon central to the properties of tetraphenylethylene derivatives.

Due to the bulky and non-planar structure of the triphenylvinyl group, it is expected that in the solid state or in aggregated form, the molecules would adopt a packing arrangement that restricts intramolecular rotations of the phenyl rings. This restriction of intramolecular motion is the key mechanism behind the AIE phenomenon. In dilute solutions, the phenyl rings can rotate freely, providing non-radiative decay pathways for the excited state, leading to weak or no fluorescence. In the aggregated state, these rotations are hindered, which blocks the non-radiative pathways and forces the molecule to decay radiatively, resulting in strong fluorescence emission.

MD simulations could model the self-assembly process of multiple this compound molecules in different solvent environments. By analyzing the intermolecular interactions, such as van der Waals forces and π-π stacking, it would be possible to predict the morphology of the aggregates and the preferred conformational states of the molecules within them.

Prediction of Optical Properties and Sensing Interactions

The optical properties of this compound are intrinsically linked to its electronic structure and aggregation behavior. Based on the AIE characteristics of the triphenylvinyl core, the compound is expected to be non-emissive or weakly emissive in good solvents but highly fluorescent in the aggregated state or in poor solvents.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to predict the absorption and emission spectra of the molecule. These calculations would provide theoretical values for the maximum absorption and emission wavelengths (λmax), which are expected to be in the visible region of the electromagnetic spectrum.

Table 2: Predicted Optical Properties and Sensing Capabilities of this compound

| Property | Predicted Characteristic | Underlying Mechanism |

| Fluorescence | Aggregation-Induced Emission (AIE) | Restriction of intramolecular rotation in the aggregated state. |

| Absorption | Expected in the UV-visible region | π-π* transitions within the conjugated system. |

| Emission | Strong fluorescence in the solid state or aggregated form | Radiative decay from the first excited state. |

| Sensing Potential | Responsive to amines and other nucleophiles | Chemical reaction with the aldehyde groups causing a change in electronic and optical properties. |

Based on a comprehensive search of available scientific literature, there is no specific experimental data for the chemical compound “this compound” corresponding to the advanced characterization techniques requested in the outline.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following sections:

Advanced Characterization Techniques in Research

Cyclic Voltammetry

To provide the requested in-depth and data-rich content, published research detailing the synthesis and subsequent analysis of this specific molecule using the specified techniques would be required. Such records could not be located.

Future Research Directions and Translational Potential

Development of Multi-Stimuli Responsive AIEgens

A significant frontier in materials science is the creation of "smart" materials that can respond to multiple external triggers. rsc.org The tetraphenylethylene (B103901) moiety in 5-(1,2,2-triphenylvinyl)isophthalaldehyde provides a robust AIE-active scaffold. Future research can focus on chemically modifying this structure to introduce sensitivity to a range of stimuli beyond simple aggregation.

By incorporating additional functional groups, next-generation AIEgens derived from this compound could exhibit responses to:

pH: Introduction of acidic or basic sites.

Temperature: Integration of thermoresponsive polymers.

Light: Incorporation of photochromic units.

Mechanical Force: Design of molecules with mechanochromic properties. rsc.org

Achieving multi-stimuli responsiveness often involves the integration of different responsive units into a single molecular system. chemrxiv.org For instance, a derivative of this compound could be designed to exhibit both AIE and electrochromism, allowing for dual-mode sensing or display applications. rsc.org The development of such materials relies on a deep understanding of structure-property relationships to achieve predictable and distinct responses to each stimulus. chemrxiv.org

Integration into Miniaturized and Portable Sensing Devices

The strong fluorescence of this compound in the aggregated state makes it an excellent candidate for the development of highly sensitive chemical sensors. researchgate.net A key trend in sensor technology is the move towards miniaturized and portable devices for on-site and real-time analysis. mdpi.com Future efforts will likely focus on integrating materials derived from this AIEgen into such platforms.

This can be achieved through various strategies:

Thin Films and Coatings: Depositing thin films of the AIEgen or its polymeric derivatives onto solid substrates to create simple and effective sensor chips. mit.eduresearchgate.net

Nanoparticles: Fabricating fluorescent nanoparticles that can be dispersed in relevant media for solution-based sensing. nih.gov

Polymer-Based Sensors: Incorporating the AIEgen into polymer matrices to enhance stability and processability for device fabrication. numberanalytics.com

These miniaturized sensors could be integrated with smartphone-based detection systems, enabling rapid and user-friendly analysis of environmental pollutants, volatile organic compounds, or even biological markers. mdpi.com The development of such devices requires not only advancements in materials design but also in microfabrication and data analysis algorithms.

Rational Design of Next-Generation COFs and Supramolecular Architectures

The isophthalaldehyde (B49619) functionality of this compound makes it an ideal building block for the construction of porous crystalline materials like Covalent Organic Frameworks (COFs) and supramolecular assemblies. The principles of reticular chemistry allow for the precise design of these structures with tailored properties. unhas.ac.idbohrium.comacs.orgrsc.org

Future research in this area will likely focus on:

Topological Design: Moving beyond common hexagonal or square topologies to create novel and more complex network structures.

Functional Pore Environments: Introducing specific functional groups within the pores of the COFs to create tailored binding sites for guest molecules.

Dynamic and Switchable Frameworks: Designing COFs that can change their structure or properties in response to external stimuli, leading to applications in controlled release or adaptive separation.

By combining this compound with different amine linkers, a wide variety of fluorescent COFs can be synthesized. These materials would not only be porous but also highly emissive, making them suitable for applications in sensing, photocatalysis, and optoelectronics.

Exploration of New Catalytic and Energy-Related Applications

Porous organic frameworks, including COFs, are increasingly being explored for their potential in catalysis and energy-related applications due to their high surface area and tunable functionality. manchester.ac.uknortheastern.edursc.orgmdpi.com The incorporation of the AIE-active this compound unit into these frameworks could lead to novel materials with unique photophysical properties that can be harnessed for such applications.

Potential future directions include:

Photocatalysis: Using the fluorescent framework to absorb light and catalyze chemical reactions, such as water splitting or CO2 reduction.

Energy Storage: Developing COF-based materials as electrodes for batteries or supercapacitors, where the porous structure facilitates ion transport.

Light-Harvesting: Creating antenna-like structures that can capture light energy and transfer it to catalytic sites or other components in an energy conversion device. rsc.org

The synergy between the porous nature of the framework and the photoactive properties of the AIEgen building block could lead to significant advancements in these fields. rsc.org Rational design of the electronic properties of the COF will be crucial for optimizing its performance in these applications. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.